molecular formula C18H17BrN2O3 B5019677 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone

Cat. No.: B5019677
M. Wt: 389.2 g/mol
InChI Key: GNPFKLCUMKFSBC-UHFFFAOYSA-N
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Description

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a quinazolinone core with a 3-bromophenoxyethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 3-Bromophenoxyethyl Group: The 3-bromophenoxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol, which is then further reacted with ethylene oxide to yield 3-bromophenoxyethyl ether.

    Coupling with the Quinazolinone Core: The final step involves coupling the 3-bromophenoxyethyl ether with the quinazolinone core under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethoxy groups.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

    Substitution: The bromine atom in the 3-bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

    Oxidation: Oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduction can produce dihydroquinazolinone derivatives.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory effects, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include the treatment of cancer, bacterial infections, and inflammatory diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors involved in cell signaling pathways, leading to its biological effects. The 3-bromophenoxyethyl group may enhance the compound’s binding affinity or selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    3-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone: Similar structure but with a bromine atom at a different position on the phenoxy group.

    3-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone: Another isomer with the bromine atom at the para position.

    3-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone: Similar compound with a chlorine atom instead of bromine.

Uniqueness

The unique positioning of the bromine atom in 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone may confer distinct chemical and biological properties compared to its isomers and analogs. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-[2-(3-bromophenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c19-14-4-3-5-15(12-14)24-11-10-23-9-8-21-13-20-17-7-2-1-6-16(17)18(21)22/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPFKLCUMKFSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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